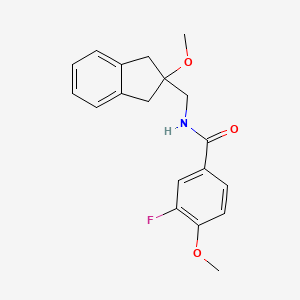

![molecular formula C14H15N5O B2894338 4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine CAS No. 3993-22-4](/img/structure/B2894338.png)

4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine” is a complex organic compound . It contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . Indole derivatives, such as this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

The synthesis of “4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine” and similar compounds often involves complex organic reactions . For instance, the synthesis of related triazine derivatives has been achieved through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .Molecular Structure Analysis

The molecular structure of “4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine” is likely to be complex due to the presence of multiple rings and functional groups . The indole nucleus in the compound is aromatic in nature, containing a benzenoid nucleus and 10 π-electrons .Chemical Reactions Analysis

The chemical reactions involving “4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine” are likely to be diverse, given the reactivity of the indole nucleus and other functional groups present in the molecule. Indole derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine” would depend on its specific molecular structure . Indole derivatives are typically crystalline and colorless in nature, with specific odors .Scientific Research Applications

Metabolism and Pharmacokinetics

Metabolism and Disposition in Humans

Studies on compounds structurally similar to the specified chemical have focused on their absorption, metabolism, and excretion in humans. For instance, research on BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, showed that after oral administration, the compound was well-absorbed, highly metabolized, and excreted through feces and urine, highlighting the complex metabolic pathways involved in processing these types of compounds (Christopher et al., 2010).

Radioactivity Recovery

Another study on Brivanib Alaninate, a dual inhibitor of vascular endothelial growth factor and fibroblast growth factor signaling pathways, detailed the recovery of radioactivity in feces and urine, indicating significant metabolic transformation of the compound following oral administration to humans (Gong et al., 2011).

Pharmacological Effects

Analgesic and Antidepressant Properties

Research into compounds like Fluradoline (HP 494) has explored their potential analgesic and antidepressant effects. These studies show that such compounds can attenuate various types of pain without the mechanisms associated with opiates, suggesting a unique pathway for pain relief and potential antidepressant effects (Spaulding et al., 1985).

Neurotransmitter Receptors

Investigations have also been conducted on the effects of similar compounds on neurotransmitter receptors, such as the 5-Hydroxytryptamine1A receptor. Studies in this area aim to understand how these compounds interact with neurotransmitter systems in the brain, providing insights into potential therapeutic applications for neurological and psychiatric disorders (Rabiner et al., 2002).

Toxicological and Safety Evaluation

Occupational Exposure Studies

Research on the health effects of occupational exposure to similar compounds, such as vinclozolin, has been conducted to assess potential health risks. These studies help in understanding the safety profile of these chemicals, especially in industrial and laboratory settings (Zober et al., 1995).

Dietary Exposure Assessment

Studies like the analysis of morpholine residues in fruits and juices aim to evaluate the dietary exposure of the population to these compounds, assessing the risk and ensuring food safety (Cao et al., 2019).

Mechanism of Action

Target of Action

The primary target of 4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine is iron ions . Iron is an indispensable trace element for virtually all living organisms and is involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

This interaction with iron ions is crucial for its biological activity. The compound’s interaction with DNA via non-covalent groove binding and electrostatic interactions has also been reported .

Biochemical Pathways

The compound’s interaction with iron ions can significantly inhibit cancer cell proliferation . This is because rapidly proliferating cancer cells have a higher iron requirement than normal cells . By binding to iron ions, the compound can deplete intracellular iron ion levels, thereby inhibiting cancer cell proliferation .

Result of Action

The compound has shown strong antiproliferative activity in vitro against various cancer cells . It has been found to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the presence of Fe2+ ions can abolish the cytotoxicity of the compound . Therefore, the iron ion concentration in the environment could significantly influence the compound’s action.

Safety and Hazards

The safety and hazards associated with “4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine” would depend on its specific biological activity and the conditions under which it is used. Some indole derivatives have been found to have potent biological activities, which could potentially pose risks if not handled properly .

Future Directions

The future directions for research on “4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine” and similar compounds are likely to be diverse, given the wide range of biological activities exhibited by indole derivatives . These compounds have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name |

4-(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c1-18-11-5-3-2-4-10(11)12-13(18)15-14(17-16-12)19-6-8-20-9-7-19/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNRJHPIUUALHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1N=C(N=N3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2894256.png)

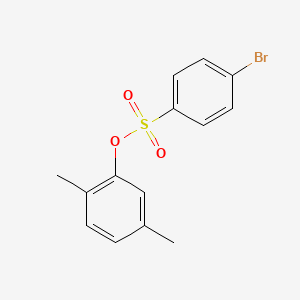

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2894259.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one](/img/structure/B2894261.png)

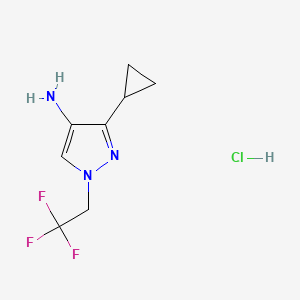

![2-[(4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2894265.png)

![N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide](/img/structure/B2894266.png)

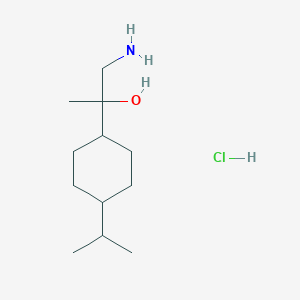

![tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2894269.png)

![1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2894270.png)

![3-chloro-5-(trifluoromethyl)-N'-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2894272.png)

![N-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2894275.png)

![2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone](/img/structure/B2894277.png)